20-Ethyl-Prostaglandin F2α

Übersicht

Beschreibung

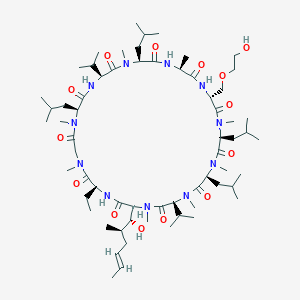

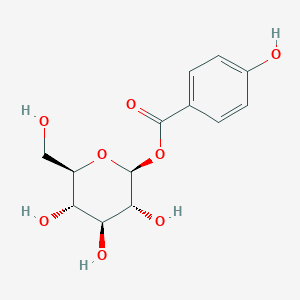

20-ethyl Prostaglandin F2alpha is a synthetic analog of Prostaglandin F2alpha, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that perform hormone-like functions in various physiological processes, including inflammation, cardiovascular homeostasis, and reproductive functions . The modification in 20-ethyl Prostaglandin F2alpha involves the extension of the ω-chain by the addition of two methylene carbon atoms, which enhances its potency as an intraocular hypotensive agent .

Wissenschaftliche Forschungsanwendungen

20-ethyl Prostaglandin F2alpha has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study prostaglandin analogs and their chemical properties.

Wirkmechanismus

Target of Action

The primary target of 20-ethyl Prostaglandin F2alpha (PGF2α) is the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

PGF2α acts by binding to the FP receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . Through the FP receptor, PGF2α promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .

Biochemical Pathways

PGF2α is involved in numerous physiological and pathological processes including inflammation and cardiovascular homeostasis . It is generated through PGH synthase (PGHS), commonly known as cyclooxygenase (COX), in response to a wide variety of stimuli . PGF2α regulates mitochondrial dynamics and mitophagy in the bovine corpus luteum . It also promotes the expression of dynamin-related protein-1 (DRP1) and mitochondrial fission factor (MFF) .

Pharmacokinetics

It is known that the elimination half-life of pgf2α is 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma .

Result of Action

The action of PGF2α results in a variety of physiological effects. In the context of female reproductive function, it acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone . It also promotes the expression of certain genes in cardiomyocytes, leading to cardiac myocyte hypertrophy and cardiac growth .

Action Environment

The action of PGF2α can be influenced by various environmental factors. For instance, oxidative stress and inflammation can modulate the effects of PGF2α . Furthermore, the number of FP receptors on the corpus luteum membrane can affect the action of PGF2α .

Biochemische Analyse

Biochemical Properties

20-ethyl Prostaglandin F2alpha interacts with various enzymes and proteins. It is known to interact with the Prostaglandin F2alpha receptor (FP), a G protein-coupled receptor . The binding of 20-ethyl Prostaglandin F2alpha to the FP receptor activates downstream signaling pathways, leading to various biochemical reactions .

Cellular Effects

20-ethyl Prostaglandin F2alpha has significant effects on various types of cells and cellular processes. For instance, it has been shown to affect the viability of luteal cells by inducing either proliferation or cell death (via apoptosis or necroptosis) . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 20-ethyl Prostaglandin F2alpha involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level through the FP receptor, promoting the expression of various genes and inducing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 20-ethyl Prostaglandin F2alpha change over time. For instance, it has been observed that the expression of certain genes related to cell death pathways exhibit stage-specific responses to 20-ethyl Prostaglandin F2alpha administration depending on its local or systemic actions .

Dosage Effects in Animal Models

The effects of 20-ethyl Prostaglandin F2alpha vary with different dosages in animal models. For instance, in cows, it has been observed that the expression of certain genes and the activation of specific signaling pathways are influenced by the dosage of 20-ethyl Prostaglandin F2alpha .

Metabolic Pathways

20-ethyl Prostaglandin F2alpha is involved in various metabolic pathways. It is known to play a crucial role in mediating an array of cellular processes such as cell proliferation, differentiation, and apoptosis . It also interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 20-ethyl Prostaglandin F2alpha typically involves the extension of the ω-chain of Prostaglandin F2alpha. This can be achieved through a series of chemical reactions, including the addition of methylene groups to the ω-chain. The process may involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of 20-ethyl Prostaglandin F2alpha may utilize chemoenzymatic methods, which combine chemical synthesis with enzymatic catalysis. This approach allows for high stereoselectivity and efficiency in the production process. Key steps may include the use of Baeyer–Villiger monooxygenase for stereoselective oxidation and ketoreductase for diastereoselective reduction .

Analyse Chemischer Reaktionen

Types of Reactions: 20-ethyl Prostaglandin F2alpha undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the molecule.

Substitution: Substitution reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin F2alpha: The parent compound, naturally occurring and widely studied for its physiological roles.

Cloprostenol: Another prostaglandin analog used in veterinary medicine for reproductive management.

Uniqueness: 20-ethyl Prostaglandin F2alpha is unique due to its extended ω-chain, which enhances its potency and efficacy as an intraocular hypotensive agent. This modification allows for prolonged effects and improved receptor binding affinity compared to other similar compounds .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxydec-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDVSOQSNGGUFY-GWSKAPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36950-85-3 | |

| Record name | Prostaglandin-ici 74205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)

![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)

![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)

![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)